[4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride
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Overview
Description
[4-(Trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride: is a chemical compound with the molecular formula C5H7Cl2F3N3 It is characterized by the presence of a trifluoromethyl group attached to an imidazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions. This can be achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts under the influence of a base.
Attachment of the Methanamine Group: The methanamine group is introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the imidazole derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives, although this is less common.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), primary and secondary amines.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of various substituted imidazole compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to modulate biological pathways, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism of action of [4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- [4-(Trifluoromethyl)-1H-imidazol-2-yl]methanol
- [4-(Trifluoromethyl)-1H-imidazol-2-yl]methylamine
- [4-(Trifluoromethyl)-1H-imidazol-2-yl]methyl chloride
Uniqueness
Compared to similar compounds, [4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. The presence of the methanamine group also provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.
This detailed overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and potential for further modification make it a valuable compound in research and development.
Properties
IUPAC Name |
[5-(trifluoromethyl)-1H-imidazol-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3.2ClH/c6-5(7,8)3-2-10-4(1-9)11-3;;/h2H,1,9H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHBZTFCVVHWOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)CN)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803566-29-1 |
Source
|
Record name | [4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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